molecular formula C49H76O3 B10828726 Olcenon

Olcenon

Cat. No.: B10828726
M. Wt: 713.1 g/mol
InChI Key: RIQIJXOWVAHQES-RSXZCOBQSA-N
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Description

Olcenon, also known as Tretinoin Tocoferil, is a derivative of tretinoin. It is primarily used in dermatological applications, particularly for the treatment of acne. Tretinoin decreases the cohesiveness of follicular epithelial cells, resulting in decreased microcomedone formation. Additionally, it stimulates mitotic activity and increases the turnover of follicular epithelial cells, causing the extrusion of comedones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olcenon involves the esterification of tretinoin with tocopherol. This reaction typically requires an acid catalyst and is conducted under anhydrous conditions to prevent hydrolysis. The reaction is carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Olcenon undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Olcenon has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and other organic reactions.

    Biology: this compound is studied for its effects on cellular processes, particularly in skin cells.

    Medicine: It is widely used in dermatology for the treatment of acne and other skin conditions

    Industry: this compound is used in the formulation of various skincare products due to its beneficial effects on the skin.

Mechanism of Action

Olcenon exerts its effects primarily through its action on the skin’s epithelial cells. It binds to specific receptors in the skin cells, leading to increased cell turnover and the extrusion of comedones. The molecular targets include retinoic acid receptors, which play a crucial role in regulating cell growth and differentiation. The pathways involved include the retinoic acid signaling pathway, which is essential for maintaining healthy skin.

Comparison with Similar Compounds

Similar Compounds

    Isotretinoin: Another retinoid used for severe acne treatment.

    Adapalene: A synthetic retinoid used in acne treatment.

    Tazarotene: A topical retinoid used for acne and psoriasis.

Uniqueness of Olcenon

This compound is unique due to its specific ester linkage with tocopherol, which enhances its stability and efficacy. This modification allows for better skin penetration and prolonged action compared to other retinoids. Additionally, the combination of tretinoin and tocopherol provides both anti-acne and antioxidant benefits, making this compound a versatile compound in dermatological applications.

Properties

Molecular Formula

C49H76O3

Molecular Weight

713.1 g/mol

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/t35-,36-,49-/m1/s1

InChI Key

RIQIJXOWVAHQES-RSXZCOBQSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C

Origin of Product

United States

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